4-Methyl-4H-1,2,4-triazole

C-H activation regioselective arylation heterocyclic functionalization

Researchers requiring regioselective C-H arylation of triazoles often face limited access to 4-alkyl scaffolds. 4-Methyl-4H-1,2,4-triazole (CAS 10570-40-8) solves this with N4-methylation enabling distinct Pd-catalyzed arylation pathways not accessible with 1-alkyl analogs. • Regioselective C-H arylation under Pd catalysis (validated methodology) • Crystalline solid (mp 90-92°C) for convenient gravimetric dispensing • Precursor for thermal rearrangement to 1-methyl-3,5-diaryl-1H-1,2,4-triazoles • 0 H-bond donors; ideal for well-defined metal complex formation

Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
CAS No. 10570-40-8
Cat. No. B084984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4H-1,2,4-triazole
CAS10570-40-8
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
Structural Identifiers
SMILESCN1C=NN=C1
InChIInChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3
InChIKeyXILPCSMEKCBYFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-4H-1,2,4-triazole (CAS 10570-40-8): Technical Baseline for Procurement and Research Selection


4-Methyl-4H-1,2,4-triazole (CAS 10570-40-8) is an N-methylated derivative of the 1,2,4-triazole heterocyclic scaffold, with the molecular formula C3H5N3 and a molecular weight of 83.09 g/mol [1]. Structurally distinct from C-methylated triazole isomers, this compound features methylation exclusively at the N4 ring position, which fundamentally alters its electronic properties and synthetic utility compared to the parent 1,2,4-triazole and 1-alkyl analogs [2]. Key physicochemical parameters include a melting point of 90–92°C, a boiling point of 175.3°C at 760 mmHg, a density of 1.17 g/cm³, and a predicted pKa of 3.13±0.10 [3]. The compound serves as a versatile building block in medicinal chemistry, agrochemical development, and coordination chemistry, with a well-characterized ionization energy of 9.3 eV in the gas phase [4].

Why 4-Methyl-4H-1,2,4-triazole Cannot Be Interchanged with Generic Triazole Analogs in Research and Industrial Workflows


Generic substitution of 4-methyl-4H-1,2,4-triazole with unsubstituted 1,2,4-triazole or its 1-alkyl isomers is scientifically invalid due to fundamental differences in electronic character, regioselective reactivity, and physicochemical behavior. The N4-methylation specifically modifies the electronic character of the triazole ring C-H bonds, enabling distinct regioselective C-H arylation pathways under catalytic conditions that are not accessible with 1-alkyl analogs or the parent heterocycle [1]. Thermal rearrangement studies demonstrate that 4-methyl-3,5-diaryl-4H-1,2,4-triazoles undergo specific migration to 1-methyl-1H-1,2,4-triazoles via intermolecular nucleophilic displacement, a transformation pathway not shared by 3-methyl or unsubstituted triazoles [2]. Furthermore, the absence of hydrogen bond donors (count = 0) and presence of two hydrogen bond acceptors confer distinct solubility and coordination behavior compared to N-H containing triazoles [3]. Physical handling differs substantially: the target compound is a crystalline solid at ambient temperature (mp 90–92°C), whereas unsubstituted 1,2,4-triazole melts at 120–121°C, affecting purification and formulation workflows [4]. The quantitative evidence below establishes exactly where these differences translate to measurable performance outcomes.

Quantitative Differentiation Evidence for 4-Methyl-4H-1,2,4-triazole (CAS 10570-40-8) Relative to Closest Analogs


Regioselective C-H Arylation: 4-Alkyl vs. 1-Alkyl Triazole Reactivity Divergence

The electronic character of C-H bonds in 4-alkyl-1,2,4-triazoles enables regioselective C-H arylation pathways under palladium catalysis that differ fundamentally from those of 1-alkyl-triazoles. This differential reactivity allows for the programmed synthesis of specific arylated regioisomers that cannot be accessed from 1-alkyl starting materials [1]. The N4-methyl group in 4-methyl-4H-1,2,4-triazole modifies the electronic environment of both the triazole ring and its C-H bonds, enabling orthogonal reactivity relative to 1-methyl-1H-1,2,4-triazole in sequential arylation strategies [1].

C-H activation regioselective arylation heterocyclic functionalization

Thermal Rearrangement Regioselectivity: 4-Methyl-Triazoles Exhibit Distinct Migration Behavior

4-Methyl-3,5-diaryl-4H-1,2,4-triazoles undergo thermal rearrangement to 1-methyl-3,5-diaryl-1H-1,2,4-triazoles with regioselectivity comparable to that observed for direct alkylation of 3,5-diaryl-1H-1,2,4-triazoles [1]. This rearrangement proceeds via an intermolecular nucleophilic displacement mechanism involving dialkyltriazolium triazolate ion-pair intermediates [1]. The regioselectivity outcome is influenced by the electronic character of aryl substituents, establishing that 4-methyl-triazoles serve as distinct synthetic intermediates for accessing specific 1-methyl-1H-triazole regioisomers [1].

thermal rearrangement regioselectivity N-alkyl migration triazole isomerization

Physical Form and Handling: Solid-State Advantage vs. Low-Melting Alternatives

4-Methyl-4H-1,2,4-triazole exists as a crystalline solid at ambient laboratory temperatures, with a melting point of 90–92°C [1]. This contrasts with unsubstituted 1,2,4-triazole, which melts at 120–121°C [2], and 1-methyl-1H-1,2,4-triazole, which is a liquid at room temperature (mp ~16°C) [3]. The solid crystalline form of 4-methyl-4H-1,2,4-triazole at standard ambient conditions simplifies weighing, storage, and purification by recrystallization compared to liquid 1-methyl analogs, while its moderate melting point (below that of the parent triazole) may facilitate melt-processing applications.

solid handling purification crystallization physical properties

Hydrogen Bonding Profile: Absence of H-Bond Donors Enables Specific Coordination Behavior

The N4-methylation of 4-methyl-4H-1,2,4-triazole eliminates the N-H hydrogen bond donor present in unsubstituted 1,2,4-triazole (H-bond donor count = 1 for parent triazole) while preserving two hydrogen bond acceptor sites (the N1 and N2 ring nitrogens) [1]. This modification fundamentally alters coordination chemistry behavior: the absence of N-H donors prevents hydrogen-bonding networks that can compete with or interfere with metal coordination, enabling cleaner metal-ligand complex formation [1]. The compound's mercapto derivative (4-methyl-4H-1,2,4-triazole-3-thiol) has been demonstrated to form well-characterized Pd(II) complexes with defined square-planar and paddle-wheel geometries [2].

coordination chemistry hydrogen bonding ligand design metal complexes

Ionization Energy: Quantified Electronic Structure Difference vs. Unsubstituted Triazole

Gas-phase photoelectron spectroscopy measurements provide a direct quantitative comparison of the electronic structure of 4-methyl-4H-1,2,4-triazole versus the unsubstituted 1,2,4-triazole system. The measured ionization energy for 4-methyl-4H-1,2,4-triazole is 9.3 eV [1]. For unsubstituted 1,2,4-triazole, photoelectron spectroscopy studies report a vertical ionization energy of approximately 9.7–10.0 eV for the highest occupied molecular orbital (HOMO) [2]. This difference of 0.4–0.7 eV reflects the electron-donating effect of the N4-methyl group, which raises the HOMO energy and alters the compound's redox behavior and nucleophilic character.

ionization energy electronic properties photoelectron spectroscopy molecular orbital

Regioselective Alkylation: Thermodynamic Control Yields Distinct N-Alkylation Patterns

The alkylation of 1,2,4-triazole to 1-alkyl derivatives proceeds under thermodynamic control, with the position of equilibrium being relatively insensitive to the nature of the alkyl group [1]. This establishes that the 4-methyl-4H-1,2,4-triazole scaffold represents a distinct regioisomeric state from the thermodynamically favored 1-alkyl products of direct alkylation. Consequently, 4-methyl-4H-1,2,4-triazole cannot be obtained as the major product from direct methylation of 1,2,4-triazole; instead, it must be accessed through alternative synthetic routes (such as cyclocondensation or rearrangement strategies) [2].

N-alkylation regioselectivity thermodynamic control heterocyclic synthesis

Validated Application Scenarios for 4-Methyl-4H-1,2,4-triazole (CAS 10570-40-8) Based on Quantitative Differentiation Evidence


Synthesis of 4-Alkyl-Specific Aryltriazole Regioisomers via Pd-Catalyzed C-H Arylation

Research programs requiring access to aryl-1,2,4-triazoles with substitution patterns derived specifically from the 4-alkyl scaffold should procure 4-methyl-4H-1,2,4-triazole rather than 1-methyl analogs. The electronic character of 4-alkyltriazole C-H bonds enables regioselective C-H arylation pathways under palladium catalysis that are orthogonal to those of 1-alkyltriazoles, enabling sequential arylation strategies with SEM and THP switching groups . This application is validated by peer-reviewed methodology demonstrating that 4-alkyl and 1-alkyl triazoles yield distinct regioisomeric products under identical arylation conditions .

Preparation of 1-Methyl-1H-triazole Regioisomers via Thermal Rearrangement of 4-Methyl Precursors

Synthetic routes requiring specific 1-methyl-3,5-diaryl-1H-1,2,4-triazole regioisomers can utilize 4-methyl-4H-1,2,4-triazole derivatives as precursors for thermal rearrangement. The rearrangement proceeds with regioselectivity comparable to that of direct alkylation of 3,5-diaryl-1H-1,2,4-triazoles, but via an intermolecular nucleophilic displacement mechanism that may offer different selectivity outcomes depending on aryl substituent electronic effects . This validated transformation provides an alternative synthetic entry point to 1-methyl-1H-triazoles when direct alkylation yields unfavorable isomer ratios .

Coordination Chemistry with Transition Metals Requiring N-H-Free Triazole Ligands

Coordination chemistry studies involving palladium, platinum, or other transition metals that benefit from triazole ligands lacking N-H hydrogen bond donors should specify 4-methyl-4H-1,2,4-triazole or its derivatives. The absence of N-H donors (H-bond donor count = 0) prevents competing hydrogen-bonding networks that can interfere with well-defined metal-ligand complex formation . This has been demonstrated in the synthesis of Pd(II) complexes from 4-methyl-4H-1,2,4-triazole-3-thiol, which formed structurally characterized complexes with square-planar (τ4 = 0.043) and paddle-wheel geometries [5].

Melt-Processable Triazole Building Block with Crystalline Handling Convenience

Applications requiring a solid, crystalline triazole building block that is conveniently weighable at ambient temperature but offers a moderate melting point for melt-phase reactions or formulations should select 4-methyl-4H-1,2,4-triazole (mp 90–92°C) over unsubstituted 1,2,4-triazole (mp 120–121°C) [5] or liquid 1-methyl-1H-1,2,4-triazole (mp ~16°C) [6]. The crystalline solid form at 20–25°C simplifies gravimetric dispensing and enables recrystallization-based purification, while the lower melting point relative to parent triazole may facilitate processing at reduced temperatures [5].

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